6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
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Overview
Description
“6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a carboxylic acid group at the 3-position, a methyl group at the 5-position, and an ethyl group at the 6-position .Scientific Research Applications
Synthesis and Chemical Reactivity
A pivotal area of application for this compound is in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process highlights the compound's utility as a synthon in creating ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, expanding the reaction scope significantly (Zhu, Lan, & Kwon, 2003). Further exploration into the reactivity of pyridine-based compounds has led to the development of various coordination polymers and discrete carboxylate-bridged metallomacrocycles, demonstrating the versatility of pyridine carboxylic acids in forming complex structures (Ghosh, Savitha, & Bharadwaj, 2004).
Potential Pharmacological Applications
On the pharmacological front, derivatives of pyridine carboxylic acids have been synthesized for their potential cardiotonic activity. This includes the synthesis of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters, which have been evaluated for their effects on the contractile activity and frequency rate of spontaneously beating atria, revealing compounds with appreciable positive inotropic activity (Mosti et al., 1992). Similarly, the development of a multi-kilogram-scale synthesis of a selective and reversible antagonist of the P2Y12 receptor showcases the application of pyridine derivatives in supporting preclinical and clinical studies (Andersen et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to exhibit various biologically vital properties . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
A similar compound was found to have excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide spectrum of biological activities .
Properties
IUPAC Name |
6-ethyl-5-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-7-5(2)4-6(9(12)13)8(11)10-7/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELKJKSNDLVFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-68-8 |
Source
|
Record name | 6-ethyl-2-hydroxy-5-methyl-3-pyridinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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